![molecular formula C17H16N2O4S B5714835 methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)
methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate, also known as PACB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PACB has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for use in various research fields. In
作用機序
The mechanism of action of methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and have antioxidant properties. This compound has also been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One advantage of using methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate in lab experiments is its wide range of applications. This compound has been shown to have potential applications in cancer research, inflammation research, and neurodegenerative disease research. Another advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This could make it difficult to design experiments that specifically target its effects. Another limitation is that this compound has not been extensively studied in humans, which means that its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate. One direction is to further investigate its mechanism of action. Understanding how this compound works could lead to the development of more targeted treatments for diseases such as cancer and inflammation. Another direction is to study the safety and efficacy of this compound in humans. This could pave the way for the development of new treatments for diseases such as cancer and neurodegenerative diseases. Finally, future research could focus on synthesizing new compounds based on the structure of this compound, in order to develop compounds with even greater potential for scientific research.
合成法
The synthesis of methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate involves several steps. First, 2-aminobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoic acid. The 2-chlorobenzoic acid is then reacted with phenoxyacetic acid and potassium carbonate to form 2-(phenoxyacetyl)benzoic acid. Next, this compound is reacted with thiosemicarbazide to form 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoic acid. Finally, this compound is methylated using dimethyl sulfate to form this compound.
科学的研究の応用
Methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate has been shown to have a wide range of applications in scientific research. It has been used in studies on cancer, inflammation, and oxidative stress. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties, which could make it a potential treatment for diseases caused by oxidative stress.
特性
IUPAC Name |
methyl 2-[(2-phenoxyacetyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-16(21)13-9-5-6-10-14(13)18-17(24)19-15(20)11-23-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHVMJGXQWYAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)
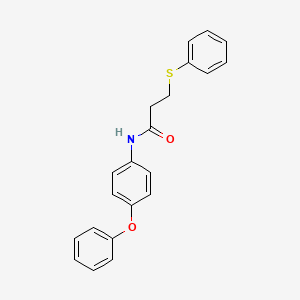
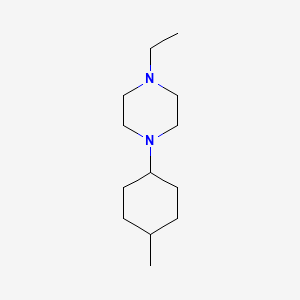
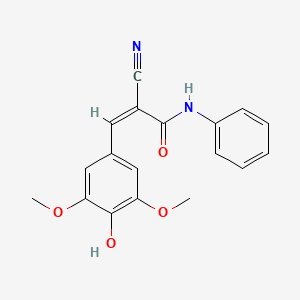
![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
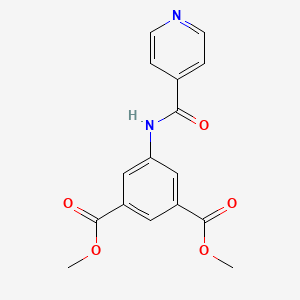
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
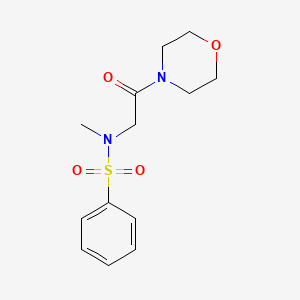
![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)



![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)
![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)